molecular formula C6H10O3 B3421315 (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid CAS No. 2137069-35-1

(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid

Cat. No.: B3421315
CAS No.: 2137069-35-1
M. Wt: 130.14 g/mol
InChI Key: MEXFQILMFUCKDT-CRCLSJGQSA-N
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Description

(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. Cyclopropane compounds are known for their unique structural and chemical properties, which make them valuable in various fields such as synthetic and pharmaceutical chemistry, and chemical biology. The presence of the cyclopropane ring imparts significant strain, leading to interesting reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple to form the cyclopropane ring. The methoxymethyl group can be introduced via nucleophilic substitution reactions using appropriate methoxymethylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid: Lacks the methoxymethyl group, leading to different reactivity and properties.

    (1S,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid: The enantiomer of the compound , with different stereochemistry and potentially different biological activities.

    2-(methoxymethyl)cyclopropane-1-carboxylic acid: Similar structure but without the specific (1R,2R) configuration.

Uniqueness

(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which can lead to distinct interactions with biological targets and different reactivity patterns compared to its analogs. The presence of the methoxymethyl group further enhances its versatility in synthetic applications.

Properties

IUPAC Name

(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-9-3-4-2-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXFQILMFUCKDT-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1C[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187335-44-0, 2137069-35-1
Record name rac-(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid
Reactant of Route 3
(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid
Reactant of Route 4
(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid
Reactant of Route 5
(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid

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